molecular formula C₂₁H₁₈N₂O₅ B1145009 (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind CAS No. 1598416-07-9

(1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind

Cat. No. B1145009
CAS RN: 1598416-07-9
M. Wt: 378.38
InChI Key:
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Description

“(1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind” is a chemical compound . It is also known as "(1R,3R)-Methyl 1- (benzo [d] [1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido [3,4-b]indole-3-carboxylate hydrochloride" .


Synthesis Analysis

The synthesis of this compound involves the reaction of D-tryptophan methyl ester hydrochloride and piperonal chloride dissolved in redistilled tetrahydrofuran, followed by the addition of trifluoroacetic acid . The reaction is stirred at 30 °C for 10 hours under the protection of nitrogen. Sodium triacetoxyborohydride is then added and the reaction continues for 3 hours .


Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O5 . The structure is complex, with a benzodioxol group attached to a pyrido-indole ring system .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 378.38 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched data .

Scientific Research Applications

Anticancer Research

This compound has been identified as a useful synthetic intermediate in the design and synthesis of new anticancer agents. Indole derivatives, such as this compound, are known for their activity against various cancer cell lines. They can be synthesized via palladium-catalyzed C-N cross-coupling and evaluated for their efficacy against cancers like prostate, pancreatic, and acute lymphoblastic leukemia .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,​3R)​-2-Acetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind involves the condensation of 2-acetyl-1,3-benzodioxole with 1,2,3,4-tetrahydro-β-carboline followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2-acetyl-1,3-benzodioxole", "1,2,3,4-tetrahydro-β-carboline", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-1,3-benzodioxole (1.0 g, 5.0 mmol) and 1,2,3,4-tetrahydro-β-carboline (1.2 g, 7.5 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH reaches 2.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield a yellow oil.", "Step 7: Dissolve the oil in a mixture of water (10 mL) and sodium hydroxide (1 M) and stir for 30 minutes.", "Step 8: Acidify the solution with hydrochloric acid (1 M) to pH 2 and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound as a white solid (0.8 g, 60%)." ] }

CAS RN

1598416-07-9

Product Name

(1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind

Molecular Formula

C₂₁H₁₈N₂O₅

Molecular Weight

378.38

synonyms

Tadalafil Impurity E

Origin of Product

United States

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